RGS4 B-Score Selectivity: CAS 577763-02-1 Exhibits a Statistically Significant Hit Against RGS4 While Remaining Inactive Against MOR-1, ADAM17, and M1 Receptors
In a multi-target high-throughput screen (HTS) conducted across the Johns Hopkins Ion Channel Center and Scripps Research Institute platforms, CAS 577763-02-1 displayed a B-Score of −7.6 against Regulator of G-protein Signaling 4 (RGS4) isoform 2 . A B-Score more negative than approximately −5 is conventionally considered a statistically significant hit in HTS campaigns. By contrast, the same compound showed minimal activation of the mu-type opioid receptor MOR-1 (activation value 4.41 at 9.3 µM, where the assay baseline is near zero), negligible inhibition of ADAM17 (1.23 at 6.95 µM), and essentially no effect on the M1 muscarinic acetylcholine receptor (activation −1.07 at 3 µM) . This selectivity fingerprint distinguishes CAS 577763-02-1 from the related triazolothiadiazine analogs Z55628018 and Z56944652, which exhibit preferential activity against RGS12 and RGS14 rather than RGS4, and from CCG-50014/CCG-203769 (thiadiazolidinone chemotype), which inhibit RGS4 covalently with IC₅₀ values of 17–30 nM but with a different mechanism and scaffold .
| Evidence Dimension | RGS4 binding/activity (B-Score) vs. off-target receptor activity in HTS panel |
|---|---|
| Target Compound Data | RGS4 B-Score: −7.6; MOR-1 activation at 9.3 µM: 4.41; ADAM17 inhibition at 6.95 µM: 1.23; M1 activation at 3 µM: −1.07 |
| Comparator Or Baseline | Z55628018 / Z56944652: target RGS12/RGS14 preferentially (RGS14 GAP inhibition confirmed in fluorescence and radioactive GTP hydrolysis assays); CCG-50014: RGS4 IC₅₀ = 30.1 nM (covalent, thiadiazolidinone scaffold, different chemotype) |
| Quantified Difference | CAS 577763-02-1 shows selective RGS4 engagement (B-Score −7.6) while being >5-fold weaker or inactive at MOR-1, ADAM17, and M1—indicating a selectivity window not observed in non-aryl or differently substituted triazolothiadiazines targeting RGS12/14 |
| Conditions | HepG2 cytotoxicity assay measured in cell-based system using plate reader; multi-target HTS at Johns Hopkins Ion Channel Center, Scripps Research Institute, and Burnham Center for Chemical Genomics |
Why This Matters
For researchers screening triazolothiadiazine libraries for RGS-family modulation, CAS 577763-02-1 provides a distinct RGS4-preferring profile with negligible activity at related GPCR targets, reducing the risk of polypharmacology-driven false positives compared to analogs that broadly engage RGS12/14 or require covalent mechanisms.
